molecular formula C20H26O B13413604 10,17,17-Trimethylgona-1,4,13-trien-3-one CAS No. 77702-25-1

10,17,17-Trimethylgona-1,4,13-trien-3-one

Cat. No.: B13413604
CAS No.: 77702-25-1
M. Wt: 282.4 g/mol
InChI Key: GUZOMSPAENUJMW-QSFXBCCZSA-N
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Description

17,17-Dimethyl-18-norandrosta-1,4,13-trien-3-one is a synthetic compound with the molecular formula C20H26O and a molecular weight of 282.42 g/mol It is a derivative of androstane, characterized by the presence of three double bonds at positions 1, 4, and 13, and two methyl groups at position 17

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17,17-dimethyl-18-norandrosta-1,4,13-trien-3-one typically involves the Wagner-Meerwein rearrangement of dehydrochloromethyltestosterone (DHCMT) to form the desired product . This process can be followed by whole-cell biotransformation using recombinant fission yeast strains expressing human cytochrome P450 enzymes, such as CYP21A2 . The reaction conditions often include specific temperature and pH settings to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of 17,17-dimethyl-18-norandrosta-1,4,13-trien-3-one may involve large-scale synthesis using similar methods as described above, with additional steps for purification and quality control. The use of bioreactors and advanced chromatography techniques can help in achieving high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

17,17-Dimethyl-18-norandrosta-1,4,13-trien-3-one undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated analogs.

Mechanism of Action

The mechanism of action of 17,17-dimethyl-18-norandrosta-1,4,13-trien-3-one involves its interaction with specific molecular targets, such as androgen receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function . The pathways involved may include signal transduction cascades that regulate various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 17,17-dimethyl-18-norandrosta-1,4,13-trien-3-one include:

Uniqueness

The uniqueness of 17,17-dimethyl-18-norandrosta-1,4,13-trien-3-one lies in its specific structural modifications, which confer distinct chemical and biological properties. These modifications make it a valuable tool in various research applications, particularly in the study of steroid metabolism and receptor interactions.

Properties

CAS No.

77702-25-1

Molecular Formula

C20H26O

Molecular Weight

282.4 g/mol

IUPAC Name

(8R,9S,10R)-10,17,17-trimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H26O/c1-19(2)10-9-16-15-5-4-13-12-14(21)8-11-20(13,3)18(15)7-6-17(16)19/h8,11-12,15,18H,4-7,9-10H2,1-3H3/t15-,18-,20-/m0/s1

InChI Key

GUZOMSPAENUJMW-QSFXBCCZSA-N

Isomeric SMILES

C[C@]12C=CC(=O)C=C1CC[C@@H]3[C@@H]2CCC4=C3CCC4(C)C

Canonical SMILES

CC1(CCC2=C1CCC3C2CCC4=CC(=O)C=CC34C)C

Origin of Product

United States

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